molecular formula C9H7F2NO3 B6178331 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 2624138-09-4

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No. B6178331
CAS RN: 2624138-09-4
M. Wt: 215.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular weight of 171.15 . Its IUPAC name is 2,2-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine . It is stored at -10 degrees and comes in the form of a powder .


Synthesis Analysis

A method for the synthesis of novel purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine containing fragments of ω-amino acids with different lengths of the polymethylene chain as a linker has been developed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2 .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine . These conjugates have been found to be active against the herpes simplex virus type 1, including the acyclovir-resistant strain .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at -10 degrees . It has a molecular weight of 171.15 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that the synthesized purine conjugates have shown antiviral activity against the herpes simplex virus type 1 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluoro-4-nitrophenol", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethanol" ], "Reaction": [ "Step 1: Reduction of 2,2-difluoro-4-nitrophenol with sodium borohydride in ethanol to yield 2,2-difluoro-4-aminophenol", "Step 2: Condensation of 2,2-difluoro-4-aminophenol with ethyl acetoacetate in the presence of sodium ethoxide to form 2,2-difluoro-3-keto-4-aminophenyl ethyl ester", "Step 3: Cyclization of 2,2-difluoro-3-keto-4-aminophenyl ethyl ester with acetic anhydride in the presence of sulfuric acid to produce 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid ethyl ester", "Step 4: Hydrolysis of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid ethyl ester with sodium hydroxide to yield 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid", "Step 5: Purification of the final product by recrystallization from a mixture of water and ethanol, followed by washing with hydrochloric acid and sodium bicarbonate solution" ] }

CAS RN

2624138-09-4

Product Name

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Molecular Formula

C9H7F2NO3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.